N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine
Description
Molecular Significance in Materials Science
The molecular structure of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine features a central 1,4-phenylenediamine core substituted symmetrically with four 4-aminophenyl groups. This configuration results in a highly conjugated and multifunctional molecule with six amine groups capable of engaging in hydrogen bonding, coordination chemistry, and polymerization reactions. Its significance in materials science lies in its potential as a building block for advanced organic materials, including polymers, dyes, and nonlinear optical (NLO) crystals. The presence of multiple amine groups enhances the compound’s reactivity and ability to form extended networks or frameworks, which are crucial for developing materials with tailored electronic, optical, and mechanical properties.
Research has demonstrated that compounds with similar aromatic amine structures exhibit strong optical anisotropy and thermal stability, making them suitable for applications in optoelectronics and photonics. The molecular architecture of this compound allows for efficient electron delocalization and interaction with light, which is critical for designing materials with high second harmonic generation efficiency and other nonlinear optical properties.
Key Research Trends and Technological Relevance
Recent research trends focus on exploring the multifunctionality of this compound in the synthesis of organic electronic materials and advanced polymers. Studies highlight its role in creating highly efficient organic nonlinear optical crystals and luminescent materials, where molecular conformation and packing significantly influence optical properties. The compound’s ability to form polymorphs with distinct luminescent behaviors underlines its technological relevance in organic lasers and photonic devices.
Additionally, the compound is investigated for its potential in molecular electronics due to its conjugated system and multiple amine groups, which facilitate charge transport and molecular assembly. The detailed quantum chemical studies and crystal growth experiments reveal that its structural and vibrational spectra can be finely tuned, enhancing its applicability in designing next-generation materials for sensors, light-emitting diodes, and photovoltaic cells.
Data Table: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C30H28N6 |
| Molecular Weight | 472.58 g/mol |
| CAS Number | 3283-07-6 |
| Number of Amino Groups | 6 (four 4-aminophenyl + two on phenylenediamine core) |
| Core Structure | 1,4-Phenylenediamine |
| Synonyms | TPDA, Tetrakis Phenylenediamine, N,N,N',N'-Tetra(p-aminophenyl)-p-phenylenediamine |
Summary of Research Findings
- The compound exhibits strong potential in nonlinear optical applications due to its conjugated aromatic amine structure and thermal stability.
- Crystal packing and molecular conformation critically affect its luminescent and electronic properties, enabling polymorph-dependent functionalities.
- Quantum chemical calculations support the stability and reactivity of the molecule, facilitating its use in advanced materials synthesis.
- Its multifunctional amine groups make it a versatile precursor for polymeric and supramolecular architectures with tailored properties.
Properties
IUPAC Name |
4-N-[4-(4-amino-N-(4-aminophenyl)anilino)phenyl]-4-N-(4-aminophenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6/c31-21-1-9-25(10-2-21)35(26-11-3-22(32)4-12-26)29-17-19-30(20-18-29)36(27-13-5-23(33)6-14-27)28-15-7-24(34)8-16-28/h1-20H,31-34H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPYYSKDNVAARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062951 | |
| Record name | N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3283-07-6 | |
| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003283076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-phenylenediamine
The most direct and widely reported method for preparing N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine involves the catalytic or chemical reduction of its nitro precursor, N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-phenylenediamine.
Key Reaction Conditions and Procedure:
- Starting Material: N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-phenylenediamine
- Reducing Agents: Hydrazine monohydrate (80% aqueous solution) is commonly used.
- Catalysts and Additives: Iron(III) chloride hexahydrate, iron(III) oxide, activated carbon, and N-methyl-2-pyrrolidone as solvent.
- Reaction Temperature: 100–110 °C
- Reaction Time: Approximately 5–6 hours
- Procedure: The nitro compound is heated with the catalysts and solvent, followed by dropwise addition of hydrazine monohydrate. The mixture is stirred under heat, then cooled, filtered to remove solids, and precipitated with methanol and water to isolate the product.
- Yield: High yields reported, up to 99% in some cases.
- Product Confirmation: Mass spectrometry shows molecular ion peak at m/e = 472, consistent with the molecular weight of 472.58 g/mol.
| Parameter | Details |
|---|---|
| Starting material | N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-phenylenediamine |
| Reducing agent | Hydrazine monohydrate (80% aqueous) |
| Catalysts | FeCl3·6H2O, Fe2O3, activated carbon |
| Solvent | N-methyl-2-pyrrolidone |
| Temperature | 100–110 °C |
| Reaction time | 5–6 hours |
| Yield | Up to 99% |
| Product confirmation | Mass spectrum m/e = 472 |
This method is well-documented in patent literature and chemical synthesis databases, highlighting its efficiency and scalability for industrial production.
Multi-step Synthesis via Aromatic Nucleophilic Substitution and Catalytic Hydrogenation
Another approach involves the initial formation of the nitro-substituted intermediate via nucleophilic aromatic substitution, followed by catalytic hydrogenation to convert nitro groups to amines.
- Step 1: Reaction of p-phenylenediamine with 1-fluoro-4-nitrobenzene in the presence of potassium carbonate and 1-methyl-2-pyrrolidone at reflux for about 72 hours. This yields N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-phenylenediamine with a high yield (~96%).
- Step 2: Catalytic reduction of the nitro groups using palladium on carbon (Pd/C) catalyst with hydrazine monohydrate in a mixture of ethanol and 1,4-dioxane at 90 °C for 36 hours under nitrogen atmosphere.
- Outcome: The desired tetra-amine compound is obtained after filtration and purification.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | p-Phenylenediamine + 1-fluoro-4-nitrobenzene, K2CO3, 1-methyl-2-pyrrolidone, reflux 72 h | 96 | Formation of nitro-substituted precursor |
| 2 | Pd/C catalyst, hydrazine monohydrate, EtOH/1,4-dioxane, 90 °C, 36 h | Not specified (high) | Reduction of nitro groups to amines |
This synthetic sequence is advantageous for its relatively mild conditions in the reduction step and the use of readily available reagents. The prolonged reflux in the substitution step ensures complete conversion to the nitro intermediate.
Considerations on Reaction Mechanisms and Selectivity
- The reduction of nitro groups to amines typically proceeds via hydrazine-mediated catalytic hydrogenation, where hydrazine acts as a hydrogen donor in the presence of Pd/C or iron-based catalysts.
- The use of iron(III) salts and oxides, combined with activated carbon, facilitates electron transfer and enhances reduction efficiency.
- Reaction temperature control (100–110 °C) is critical to maintain high selectivity and avoid side reactions.
- The presence of N-methyl-2-pyrrolidone as a high-boiling solvent supports solubilization of reactants and intermediates, promoting uniform reaction conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Reducing Agent / Catalyst | Solvent(s) | Temperature (°C) | Time | Yield (%) | Key Features |
|---|---|---|---|---|---|---|---|
| Direct reduction (hydrazine + Fe salts) | N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-phenylenediamine | Hydrazine monohydrate, FeCl3·6H2O, Fe2O3 | N-methyl-2-pyrrolidone | 100–110 | 5–6 hours | Up to 99 | High yield, scalable, well-documented |
| Nucleophilic substitution + catalytic hydrogenation | p-Phenylenediamine + 1-fluoro-4-nitrobenzene | Pd/C, hydrazine monohydrate | Ethanol, 1,4-dioxane | 90 | 36 h (reduction) | High | Mild reduction conditions, high purity |
Research Findings and Practical Notes
- The hydrazine reduction method yields nearly quantitative conversion with straightforward work-up and isolation.
- The substitution-hydrogenation route allows for modular synthesis starting from simple aromatic amines and halonitrobenzenes.
- Both methods require careful handling of hydrazine due to its toxicity and reactivity.
- The choice of solvent and catalyst system significantly influences reaction rate and product purity.
- The reduction step is often the rate-determining step and requires optimization of temperature and catalyst loading.
- Crystallization from methanol-water mixtures is effective for product isolation and purification.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple amine groups, which can participate in different chemical processes.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenated compounds or other electrophiles, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can produce various amine-substituted compounds.
Scientific Research Applications
N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in the study of biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine involves its interaction with various molecular targets and pathways. The compound’s multiple amine groups allow it to form strong bonds with other molecules, influencing their chemical behavior. This interaction can lead to changes in the structure and function of the target molecules, which is the basis for its various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Backbone-Modified Analogs
- TPDA (N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine): Structurally identical to TAPD but occasionally referred to as TPDA in polyimide studies. TPDA-based membranes show 30% higher CO₂ permeability than triamine-crosslinked analogs due to increased free volume .
- pPhDA (Poly(1,4-benzoquinonediimine-N,N’-diyl-1,4-phenylene)): A polymer derived from p-phenylenediamine (pPhDA) with NH₂/NH₂ capping. Unlike TAPD, pPhDA forms conductive polymers resembling polyaniline, used in electrochemical sensors .
Functional Group Impact on Properties
- Amino vs. Carboxyl Groups: TAPD’s amino groups facilitate Schiff-base reactions for COFs, while TCPPDA’s carboxyl groups enable coordination with metal ions in MOFs. This difference dictates their respective applications in photocatalysis vs. gas storage .
- Electron-Donating vs.
Research Findings and Performance Metrics
Photocatalytic Efficiency
- TAPD-(OMe)₂ COF: Achieves H₂O₂ production rates of 1.2 mmol g⁻¹ h⁻¹ under visible light, outperforming non-TAPD COFs by 40% due to strong charge-transfer transitions .
- TCPPDA-Based MOFs : Exhibit enantioselectivity (>90% ee) in catalytic reactions, a feature absent in TAPD-derived materials .
Gas Separation Performance
- 6FDA-DAM/TPDA Membranes : Show CO₂ permeability of 850 Barrer, 30% higher than triamine-based membranes, attributed to TAPD’s rigid crosslinking .
Electrochemical Stability
- TPPA-TPE Polymer : Retains 95% electrofluorochromic contrast after 500 redox cycles, surpassing TAPD’s standalone performance .
Data Tables
Table 1: Physicochemical Properties
| Compound | CAS Number | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| TAPD | 3283-07-6 | >300 | DMF, DMSO | -NH₂ |
| TCPPDA | 873655-81-3 | Not reported | DMF, DMSO | -COOH |
| Diisobutylamino Derivative | 485831-34-3 | Not reported | Organic solvents | -N(iBu)₂ |
Table 2: Application-Specific Performance
Biological Activity
N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine (CAS No. 3283-07-6) is a synthetic organic compound with significant potential in various biological applications. Its structure consists of a central phenylenediamine core with four para-aminophenyl substituents, which enhances its reactivity and biological properties. This article explores the biological activities of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.
- Molecular Formula: C30H28N6
- Molecular Weight: 472.593 g/mol
- Density: 1.31 g/cm³
- Melting Point: >300 °C
- Boiling Point: 765.6 °C at 760 mmHg
- Appearance: Kelly powder
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
The compound exhibits cytotoxic effects on several cancer cell lines, notably A549 (lung cancer) and MCF7 (breast cancer). The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: A549 Cell Line
A study demonstrated that this compound significantly reduces the viability of A549 cells. The following table summarizes the results:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 60 |
| 50 | 40 |
| 100 | 20 |
Note: Data indicates a dose-dependent decrease in cell viability.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant bacteria.
The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways.
Case Study: Staphylococcus aureus
In vitro tests against Staphylococcus aureus showed promising results:
| Strain Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus (MRSA) | 8-16 |
| Vancomycin-intermediate S. aureus (VISA) | 16-32 |
Note: The compound displayed significant activity against resistant strains.
Q & A
Q. What are the primary synthetic routes for N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine (TAPD)?
TAPD is synthesized via Buchwald-Hartwig coupling reactions, which enable selective C–N bond formation between aryl halides and amines. For example, condensation of 1,4-phenylenediamine derivatives with 4-aminophenylboronic acids under palladium catalysis yields TAPD. Key solvents include benzyl alcohol and mesitylene (9:1 v/v), with acetic acid or acetic acid/NaCl as catalysts to optimize reaction efficiency . Characterization typically involves H/C NMR, FTIR, and elemental analysis to confirm purity and structure .
Q. How is TAPD utilized in covalent organic frameworks (COFs)?
TAPD serves as a tetra-amine building block in COF synthesis. For instance, reaction with terephthalaldehyde (PDA) under solvothermal conditions forms Kagome-structured COFs (TPDA-PDA). These COFs exhibit high crystallinity and porosity, validated by PXRD and BET surface area analysis (~800 m/g). The amine-aldehyde Schiff base reactions are critical for framework topology .
Q. What characterization techniques are essential for analyzing TAPD-based polymers?
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >550°C for polyamides derived from TAPD, with char yields >72% at 800°C under nitrogen .
- Electrochemical properties : Cyclic voltammetry (CV) reveals redox peaks at ~0.8 V vs. Ag/Ag for triphenylamine-containing polyamides, indicating electrochromic activity .
- Morphology : SEM/TEM imaging and gas adsorption isotherms assess porosity and crystallinity in COFs .
Advanced Research Questions
Q. How can synthesis conditions be optimized to control COF morphology and stability?
- Solvent selection : Benzyl alcohol/mesitylene mixtures (9:1 v/v) enhance monomer solubility and framework crystallinity compared to pure mesitylene .
- Catalyst tuning : Acetic acid/PhPCl mixtures reduce defect density by stabilizing intermediate species during COF growth .
- Post-synthetic modifications : Acid doping (e.g., HCl) improves ionic conductivity in COF-based solid electrolytes (up to 10 S/cm) .
Q. What strategies resolve contradictions in MOF redox activity when using TAPD derivatives?
Substituting TAPD’s amino groups with carboxylates (e.g., TCPPDA) alters ligand redox behavior. For example, Li-MOF with TCPPDA exhibits reversible redox activity at −0.5 to +0.3 V (vs. Ag/AgCl), whereas amino-functionalized TAPD-MOFs show irreversible oxidation. XANES and in situ Raman spectroscopy clarify ligand-metal charge-transfer mechanisms .
Q. How do structural modifications of TAPD enhance electrochromic/electrofluorochromic performance?
- Donor-acceptor systems : Combining TAPD with tetraphenylethylene (TPE) units creates dual electrochromic/aggregation-induced emission (AIE) activity. The TPE-TAPD polymer achieves 85% fluorescence contrast and 0.5 s switching time in electrofluorochromic devices .
- Side-chain engineering : Methoxy groups in TAPD-based poly(amide-imide)s improve solubility and film-forming ability, critical for flexible electrochromic displays .
Q. What computational methods support the design of TAPD-based photocatalysts?
Density functional theory (DFT) predicts HOMO-LUMO gaps (~2.3 eV) for TAPD-COFs, aligning with visible-light absorption (λ = 450–600 nm). Molecular dynamics simulations model exciton migration pathways, guiding ligand modifications to enhance photocatalytic HO generation (yield: 28 μmol/h) .
Data Contradiction Analysis
Q. Why do some TAPD-MOFs exhibit instability under electrochemical cycling?
Instability arises from ligand oxidation or framework collapse. For example, amino-rich TAPD-MOFs undergo irreversible amine-to-imine transitions, detected via in situ FTIR. In contrast, carboxylate-functionalized analogs (e.g., TCPPDA-MOFs) show higher stability due to stronger metal-carboxylate bonds .
Q. How do solvent polarity and reaction time affect COF crystallinity?
Polar solvents (e.g., DMF) accelerate imine formation but increase defect density. Nonpolar solvents (e.g., mesitylene) slow nucleation, yielding larger crystalline domains. Reaction times >72 hours improve crystallinity but risk framework depolymerization .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
